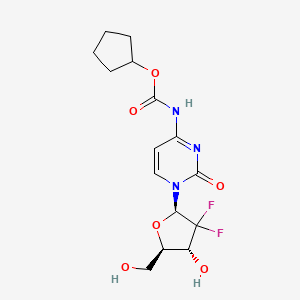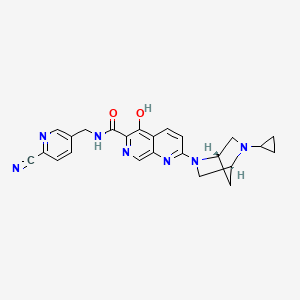
C-Gem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-Gem, or Center for Genetically Encoded Materials, is a groundbreaking initiative that aims to revolutionize the way scientists design and produce materials and medicines. By repurposing nature’s protein synthesizing machine, the ribosome, and its associated translation factors, this compound seeks to biosynthesize genetically encoded, sequence-defined chemical polymers with unprecedented functions and activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C-Gem employs innovative synthetic biology techniques to repurpose the ribosome for the synthesis of sequence-defined chemical polymers. This involves the use of engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome .
Industrial Production Methods: The industrial production of this compound involves the use of engineered organisms that produce never-before-made polymers at scale. This is achieved through the integration of computational biology, synthetic chemistry, and molecular biology to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: C-Gem undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique properties of the genetically encoded polymers produced by the ribosome .
Common Reagents and Conditions: Common reagents used in these reactions include diazoalkanes, which are key reagents in organic chemistry for conducting singlet carbene transfer reactions . The conditions for these reactions often involve photochemical and metal-free environments to achieve high efficiency .
Major Products: The major products formed from these reactions include aramid-peptide and polyketide-peptide hybrid molecules, which have diverse applications in drug discovery and material science .
Applications De Recherche Scientifique
C-Gem has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which C-Gem exerts its effects involves the repurposing of the ribosome to biosynthesize genetically encoded polymers. This process is facilitated by engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome. The ribosome then catalyzes the formation of novel bond-forming reactions, resulting in the production of sequence-defined polymers .
Comparaison Avec Des Composés Similaires
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Gemfibrozil: A lipid-regulating agent used to treat high cholesterol.
Comparison: C-Gem is unique in its ability to biosynthesize genetically encoded, sequence-defined polymers using the ribosome. Unlike gemcitabine and gemfibrozil, which are small molecules used in medicine, this compound represents a new class of materials with applications in chemistry, biology, medicine, and industry. Its ability to produce polymers with unprecedented functions and activities sets it apart from other compounds .
Propriétés
Formule moléculaire |
C15H19F2N3O6 |
|---|---|
Poids moléculaire |
375.32 g/mol |
Nom IUPAC |
cyclopentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1 |
Clé InChI |
IRAMYMVOYSARSR-YUSALJHKSA-N |
SMILES isomérique |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
SMILES canonique |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)




![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)







